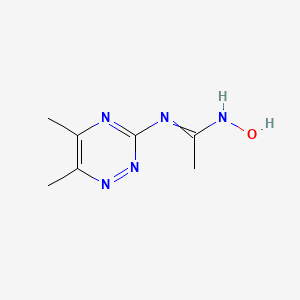
1-(2-Phenylhexan-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylhexan-2-yl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group attached to a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Phenylhexan-2-yl)-1H-imidazole can be synthesized through a multi-step process involving the formation of the imidazole ring and the attachment of the phenylhexane group. One common method involves the reaction of 2-phenylhexan-2-amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction typically requires heating and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenylhexan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylhexan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylhexan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The phenylhexane group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylhexan-2-yl)-1H-imidazole can be compared with other imidazole derivatives and phenylalkanes:
Imidazole Derivatives: Compounds like 1-methylimidazole and 1-phenylimidazole share the imidazole ring but differ in their substituents, affecting their chemical reactivity and biological activity.
Phenylalkanes: Compounds such as 2-phenylhexane and 1-phenylpentane have similar alkyl chains but lack the imidazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the phenylhexane group, which imparts distinct chemical and biological properties not found in other related compounds.
Eigenschaften
CAS-Nummer |
61023-50-5 |
|---|---|
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-(2-phenylhexan-2-yl)imidazole |
InChI |
InChI=1S/C15H20N2/c1-3-4-10-15(2,17-12-11-16-13-17)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
YCCLVFKYZAXJJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C1=CC=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


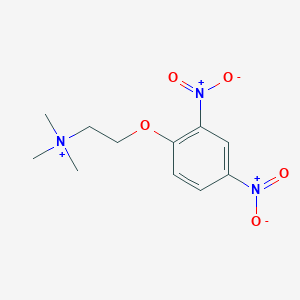
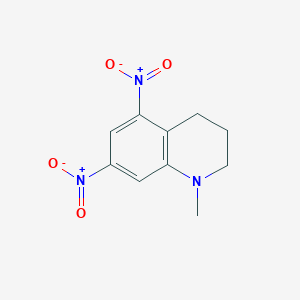
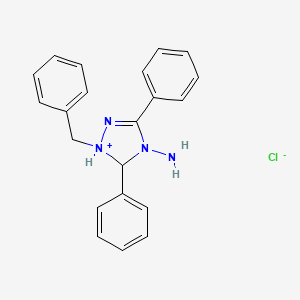
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



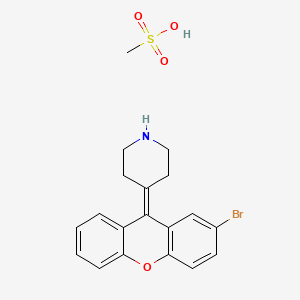

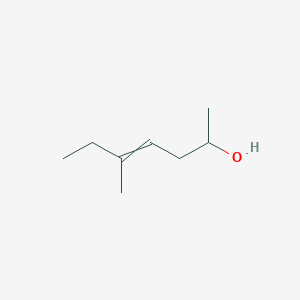
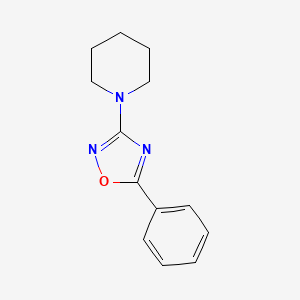
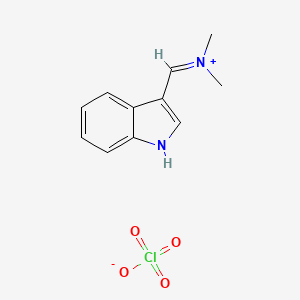
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
